4-(4-Chlorobutoxy)benzaldehyde
Overview
Description
4-(4-Chlorobutoxy)benzaldehyde is an organic compound with the molecular formula C11H13ClO2. It is a benzaldehyde derivative where a 4-chlorobutoxy group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobutoxy)benzaldehyde typically involves the reaction of 4-chlorobutanol with benzaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-chlorobutanol is replaced by the benzaldehyde moiety .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorobutoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(4-Chlorobutoxy)benzoic acid.
Reduction: Reduction reactions can convert it to 4-(4-Chlorobutoxy)benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(4-Chlorobutoxy)benzoic acid.
Reduction: 4-(4-Chlorobutoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorobutoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobutoxy)benzaldehyde involves its interaction with cellular components. It can disrupt cellular redox homeostasis by targeting antioxidation systems such as superoxide dismutases and glutathione reductase. This disruption leads to oxidative stress and potential cell death, making it a candidate for antimicrobial and antifungal applications .
Comparison with Similar Compounds
4-Chlorobenzaldehyde: Similar structure but lacks the butoxy group.
4-(4-Bromobutoxy)benzaldehyde: Similar structure with a bromine atom instead of chlorine.
4-(4-Methoxybutoxy)benzaldehyde: Similar structure with a methoxy group instead of chlorine.
Uniqueness: 4-(4-Chlorobutoxy)benzaldehyde is unique due to the presence of the 4-chlorobutoxy group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(4-chlorobutoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFCBKRSYOWBFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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